molecular formula C9H8FNO2 B6161943 2-fluoro-5-formyl-N-methylbenzamide CAS No. 1289008-60-1

2-fluoro-5-formyl-N-methylbenzamide

Cat. No.: B6161943
CAS No.: 1289008-60-1
M. Wt: 181.2
InChI Key:
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Description

2-fluoro-5-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position, a formyl group at the fifth position, and an N-methyl group on the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-formyl-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-fluoro-5-nitrobenzoic acid with N-methylamine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another method involves the reduction of 2-fluoro-5-nitrobenzamide to 2-fluoro-5-aminobenzamide, followed by formylation using formic acid or a formylating agent like formic anhydride. The final step involves methylation of the amide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-5-formyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-fluoro-5-carboxy-N-methylbenzamide.

    Reduction: 2-fluoro-5-hydroxymethyl-N-methylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-5-formyl-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-fluoro-5-formyl-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-5-formylbenzamide: Lacks the N-methyl group, which may affect its binding affinity and reactivity.

    2-fluoro-5-nitrobenzamide: Contains a nitro group instead of a formyl group, leading to different reactivity and applications.

    2-fluoro-5-carboxy-N-methylbenzamide: The carboxylic acid derivative, which may have different solubility and reactivity.

Uniqueness

2-fluoro-5-formyl-N-methylbenzamide is unique due to the presence of both the formyl and N-methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and makes it a valuable intermediate in synthetic chemistry.

Properties

CAS No.

1289008-60-1

Molecular Formula

C9H8FNO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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